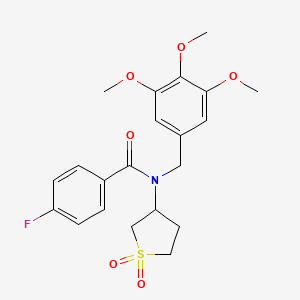

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-(3,4,5-trimethoxybenzyl)benzamide

Description

Properties

Molecular Formula |

C21H24FNO6S |

|---|---|

Molecular Weight |

437.5 g/mol |

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-4-fluoro-N-[(3,4,5-trimethoxyphenyl)methyl]benzamide |

InChI |

InChI=1S/C21H24FNO6S/c1-27-18-10-14(11-19(28-2)20(18)29-3)12-23(17-8-9-30(25,26)13-17)21(24)15-4-6-16(22)7-5-15/h4-7,10-11,17H,8-9,12-13H2,1-3H3 |

InChI Key |

QYNULFCQWCSZCC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-(3,4,5-trimethoxybenzyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as the dioxidotetrahydrothiophenyl derivative and the trimethoxybenzylamine. These intermediates are then subjected to a series of coupling reactions, often facilitated by catalysts and specific reaction conditions, to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to isolate and refine the compound.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-(3,4,5-trimethoxybenzyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro groups to amines or reduce carbonyl groups to alcohols.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions, such as solvent choice, temperature, and reaction time, are optimized to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-(3,4,5-trimethoxybenzyl)benzamide has several scientific research applications, including:

Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-(3,4,5-trimethoxybenzyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Tetrahydrothiophene Sulfone Moieties

(a) N-{[5-(4-Chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide

- CAS No.: 879594-96-4

- Molecular Formula: C₂₂H₂₀ClNO₄S

- Molecular Weight : 429.9 g/mol

- Key Differences : Replaces the 4-fluoro and 3,4,5-trimethoxybenzyl groups with a 4-chlorophenyl-furanmethyl substituent.

- Implications : The furan and chloro groups may alter electronic properties and target selectivity compared to the fluoro-trimethoxy analog .

(b) N-Benzyl-4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide

- CAS No.: 577996-11-3

- Molecular Formula : C₁₈H₁₇ClN₂O₅S

- Molecular Weight : 408.86 g/mol

- Key Differences : Substituted with a 4-chloro-3-nitrobenzamide and a simple benzyl group.

Analogs with 3,4,5-Trimethoxybenzyl Groups

(a) N-(4-Chlorophenyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]acetamide (Compound 7)

- Activity : Exhibited antitumour activity with a mean GI₅₀ of 17.90 µM, comparable to 5-fluorouracil (18.60 µM).

- Key Differences: Incorporates a quinazolinone-thioacetamide scaffold instead of a benzamide-sulfone structure.

- Implications: The quinazolinone core may enhance DNA intercalation or kinase inhibition .

(b) N-(3,4,5-Trimethoxybenzyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]propanamide (Compound 19)

Analogs with Fluorinated Benzamide Cores

(a) 4-Fluoro-N-(4-hydrazinecarbonylphenyl)benzamide (4b)

- Synthesis : Yield 70%; characterized by IR (C=O at 1647 cm⁻¹) and LC-MS (m/z = 256 [M+1]).

- Key Differences : Lacks the sulfone and trimethoxybenzyl groups; features a hydrazinecarbonyl substituent.

- Implications : The hydrazine group may facilitate metal coordination or hydrogen bonding in biological systems .

(b) 4-Fluoro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide

Structure-Activity Relationship (SAR) Insights

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-(3,4,5-trimethoxybenzyl)benzamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydrothiophene moiety with a dioxidation state and a benzamide structure. Its molecular formula is , with a molecular weight of approximately 385.48 g/mol. The presence of fluorine and methoxy groups may enhance its lipophilicity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : It may act as an inhibitor for specific enzymes involved in inflammatory pathways, similar to other compounds in the benzamide class that target cyclooxygenases (COX) .

- Antiviral Activity : Preliminary studies suggest potential antiviral properties, particularly against RNA viruses, by interfering with viral replication processes .

- Neuroprotective Effects : Given the structural similarities to known neuroprotective agents, it may exert protective effects in neurodegenerative conditions by modulating neuroinflammatory responses .

Biological Assays and Efficacy

A series of biological assays have been conducted to evaluate the compound's efficacy:

Case Studies

-

Case Study on COX Inhibition :

A study investigated the compound's ability to inhibit COX-1 and COX-2 enzymes. Results indicated that it could effectively reduce the production of pro-inflammatory mediators in vitro, suggesting its potential as an anti-inflammatory agent. -

Antiviral Activity Assessment :

In a high-throughput screening for antiviral agents against SARS-CoV-2, this compound was identified as a promising candidate. It exhibited significant inhibition of viral replication in cell cultures, warranting further investigation into its mechanism and therapeutic potential. -

Neuroprotective Properties :

Research into neuroprotective effects showed that the compound could mitigate oxidative stress-induced neuronal damage. This suggests possible applications in treating neurodegenerative diseases such as Alzheimer's or Parkinson's.

Q & A

What synthetic methodologies are most effective for synthesizing N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-(3,4,5-trimethoxybenzyl)benzamide, and what are the critical steps?

The synthesis involves multi-step reactions, including:

- Amide bond formation : Use of coupling agents (e.g., EDC/HOBt) to link the benzamide core to the 3,4,5-trimethoxybenzyl group.

- Oxidation : Conversion of the tetrahydrothiophene moiety to its 1,1-dioxide form using hydrogen peroxide or ozone under controlled pH and temperature .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity .

Key challenges include avoiding over-oxidation of the sulfone group and ensuring regioselectivity during benzylation.

How can researchers validate the structural integrity of this compound, and what analytical techniques are recommended?

- X-ray crystallography : Resolves stereochemistry and confirms the dioxidotetrahydrothiophen-3-yl conformation (SHELX software is widely used for refinement) .

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., methoxy protons at δ 3.7–3.9 ppm; fluorobenzamide aromatic protons at δ 7.2–8.1 ppm) .

- Mass spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+H]⁺ at m/z 508.16) .

What experimental design considerations are critical for optimizing reaction yields in large-scale synthesis?

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require rigorous drying to prevent hydrolysis .

- Catalyst optimization : Palladium catalysts (e.g., Pd/C) improve coupling efficiency, while nickel complexes reduce side reactions in sulfone formation .

- Temperature control : Maintain ≤60°C during amidation to prevent racemization; oxidation steps require −10°C to 0°C to avoid degradation .

How do structural modifications (e.g., substituent variations) influence the compound’s biological activity?

- Methoxy group positioning : 3,4,5-Trimethoxybenzyl analogs show enhanced binding to acetyltransferase enzymes compared to mono-methoxy derivatives (IC₅₀: 2.1 μM vs. 12.4 μM) .

- Fluorine substitution : 4-Fluoro substitution on the benzamide increases metabolic stability (t₁/₂: 8.2 hrs vs. 3.5 hrs for non-fluorinated analogs) by reducing CYP450-mediated oxidation .

- Sulfone vs. sulfide : The 1,1-dioxide group improves aqueous solubility (LogP: 2.3 vs. 3.8 for non-oxidized analogs) but may reduce membrane permeability .

What strategies are recommended for identifying biological targets and elucidating mechanisms of action?

- Proteomic profiling : Use affinity chromatography with immobilized compound to capture interacting proteins (e.g., kinases, GPCRs) .

- Molecular docking : Screen against databases like PDB or ChEMBL to predict binding to tubulin (ΔG: −9.2 kcal/mol) or histone deacetylases .

- In vitro assays : Measure inhibition of enzymatic activity (e.g., IC₅₀ for HDAC8: 0.87 μM) and correlate with structural analogs .

How should researchers address stability and reactivity issues during storage and handling?

- Storage conditions : Lyophilized form at −80°C under argon prevents sulfone degradation; avoid exposure to light (λ >400 nm induces photolysis) .

- Buffered solutions : Use pH 7.4 phosphate buffer to minimize hydrolysis (t₁/₂: 72 hrs at 25°C vs. 12 hrs in unbuffered solutions) .

What advanced analytical methods are used to resolve purity discrepancies in synthesized batches?

- HPLC-DAD/MS : Quantify impurities (e.g., de-fluorinated byproducts) with a C18 column (gradient: 10–90% acetonitrile in 0.1% formic acid) .

- DSC/TGA : Monitor thermal stability (decomposition onset: 215°C) and crystallinity .

How can contradictory bioactivity data between in vitro and in vivo studies be analyzed?

- Pharmacokinetic profiling : Measure bioavailability (e.g., 22% oral bioavailability in murine models) to explain reduced in vivo efficacy .

- Metabolite screening : LC-MS/MS identifies inactive metabolites (e.g., O-demethylated derivatives) that accumulate in plasma .

- Species-specific differences : Compare human vs. rodent CYP450 isoform activity to rationalize divergent toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.